molecular formula C10H8N2 B7890097 4-(Isocyanomethyl)benzyl-isocyanide

4-(Isocyanomethyl)benzyl-isocyanide

Cat. No.: B7890097
M. Wt: 156.18 g/mol
InChI Key: PUQNAXJFMTUAPI-UHFFFAOYSA-N
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Description

4-(Isocyanomethyl)benzyl-isocyanide is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of two isocyanide groups attached to a benzyl ring. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable tool in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)benzyl-isocyanide typically involves the reaction of benzyl chloride with potassium cyanide to form benzyl cyanide. This intermediate is then treated with a strong base, such as sodium amide, to generate the isocyanide functionality . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Isocyanomethyl)benzyl-isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Isocyanomethyl)benzyl-isocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isocyanomethyl)benzyl-isocyanide involves its ability to act as both a nucleophile and an electrophile due to the unique properties of the isocyanide group. This dual reactivity allows it to participate in a variety of chemical transformations, targeting specific molecular pathways and facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

  • Phenyl isocyanide
  • Benzyl isocyanide
  • Vinyl isocyanide

Comparison: 4-(Isocyanomethyl)benzyl-isocyanide is unique due to the presence of two isocyanide groups, which enhances its reactivity compared to similar compounds like phenyl isocyanide and benzyl isocyanide. This increased reactivity makes it particularly valuable in multicomponent reactions and the synthesis of complex molecules .

Properties

IUPAC Name

1,4-bis(isocyanomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNAXJFMTUAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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